N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H19FN2O5 and its molecular weight is 410.401. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition and Anticancer Activity
The compound KX2-391 , featuring a similar N-benzyl substitution pattern, demonstrates selective inhibition of the Src substrate binding site, underscoring the structural motif's significance in developing kinase inhibitors. This compound has been evaluated for its inhibitory effects on Src kinase, showcasing promising results in inhibiting cell proliferation across various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells. The unsubstituted N-benzyl derivative exhibited significant inhibition, indicating the potential of such compounds in cancer therapy due to their ability to hinder cancer cell growth (Fallah-Tafti et al., 2011).
Spectroscopic and Quantum Mechanical Studies
Another dimension of application is the synthesis and study of benzothiazolinone acetamide analogs, which have been investigated for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies highlight the compounds' light harvesting efficiency and their capability as non-linear optical (NLO) materials, indicating their suitability in photovoltaic and electronic applications (Mary et al., 2020).
Ligand-Protein Interactions
The interaction of synthesized compounds with biological targets, such as Cyclooxygenase 1 (COX1), through molecular docking studies, reveals the potential of these molecules in drug discovery. For instance, benzothiazolinone acetamide analogs have shown promise in binding affinity, suggesting their role in designing new therapeutics targeting inflammatory pathways or cancer (Mary et al., 2020).
Antimicrobial Activity
Research into substituted 2-aminobenzothiazoles derivatives illustrates the antimicrobial potential of such compounds. The synthesis and evaluation of these derivatives against various microbial targets shed light on their potential use in addressing antimicrobial resistance, a major global health challenge (Anuse et al., 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-14-8-18(26)21(28-12-15-4-2-3-5-17(15)23)10-25(14)11-22(27)24-16-6-7-19-20(9-16)30-13-29-19/h2-10H,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSPRFQFZVCPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.